The sequence contains several D-amino acids (denoted by DL-), which are mirror images of the naturally occurring L-amino acids. D-amino acids can confer resistance to proteases, enzymes that break down proteins. This property makes the peptide a potential candidate for research on antimicrobial peptides []. These peptides can kill bacteria and other microbes and could be explored for development of new antibiotics.
The peptide sequence might possess specific functionalities that enable it to interact with other proteins. Researchers could utilize this property to study protein-protein interactions, which are crucial for various cellular processes []. By investigating how this peptide interacts with other proteins, scientists could gain insights into protein function and potentially develop new drugs that target specific protein-protein interactions.
Peptides with specific sequences can self-assemble into well-defined structures. The presence of both D and L-amino acids in this sequence could influence its self-assembly properties []. Research could explore if this peptide can self-assemble into nanomaterials with unique properties. These nanomaterials could have potential applications in drug delivery, biosensors, and tissue engineering.